5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol
Overview
Description
“5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol” is a biochemical compound with the molecular formula C15H21N3S and a molecular weight of 275.41 . It is used for proteomics research .
Molecular Structure Analysis
The 3D structure of similar compounds has been confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been conducted to explore the properties of these compounds, free from the influence of the crystal field . These results indicated that the DFT optimized geometry produced a conformer that is significantly different from the crystal structure .Scientific Research Applications
- Researchers have explored the potential of 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol as an anticancer agent. Its structural features make it a promising candidate for inhibiting tumor growth or inducing apoptosis in cancer cells .
- The compound’s triazole and thiol functional groups allow it to form stable metal coordination complexes. These complexes find applications in catalysis, sensing, and drug delivery systems .
- Studies suggest that 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol exhibits antioxidant properties. It may scavenge free radicals and protect cells from oxidative damage .
- Researchers have investigated its potential as a corrosion inhibitor for metals. The compound can form protective layers on metal surfaces, reducing corrosion rates .
- Due to its unique structure, this compound could serve as a fluorescent probe for biological imaging. Its fluorescence properties make it useful for tracking specific cellular processes .
- Scientists have explored its self-assembly behavior and supramolecular interactions. Understanding these properties can lead to novel materials, such as molecular sensors or switches .
Anticancer Properties
Metal Coordination Complexes
Antioxidant Activity
Corrosion Inhibition
Biological Imaging
Supramolecular Chemistry
Mechanism of Action
While the specific mechanism of action for “5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol” is not provided in the available resources, similar compounds have been identified as potential 11β-HSD1 inhibitors . Molecular docking experiments have revealed important intermolecular interactions between these compounds and 11β-HSD1 .
Safety and Hazards
properties
IUPAC Name |
3-(1-adamantyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-2-3-18-13(16-17-14(18)19)15-7-10-4-11(8-15)6-12(5-10)9-15/h2,10-12H,1,3-9H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBBEMCCNREWPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333721 | |
Record name | 3-(1-adamantyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204358 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
345987-96-4 | |
Record name | 3-(1-adamantyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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